![molecular formula C15H15FN6O2 B2364218 N'-[7-[1-(3-氟苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基]-N-甲氧基甲亚胺酰胺 CAS No. 477865-55-7](/img/structure/B2364218.png)

N'-[7-[1-(3-氟苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基]-N-甲氧基甲亚胺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

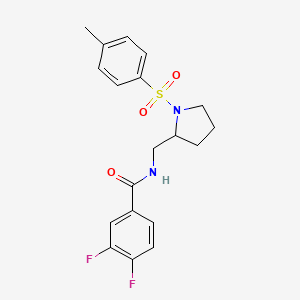

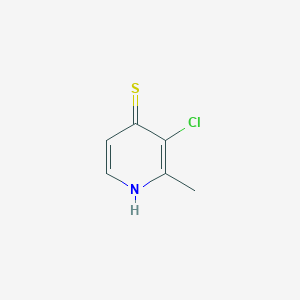

The compound “N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide” is a complex organic molecule. It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . Another method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the molecular structure of compound 8f was corroborated through a single-crystal X-ray diffraction measurement . In another study, the structure of a related compound was analyzed using IR and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel 1,2,4-triazolo [1,5-a]pyrimidine-containing quinazolin-4 (3 H )-one derivatives were synthesized and assessed for their in vitro antibacterial and antifungal activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of a related compound were characterized via 1 H NMR, 13 C NMR, HRMS and IR spectroscopic data .科学研究应用

Antimicrobial Activity

Compounds with a 1,2,4-triazole moiety are known to exhibit broad biological activities, including antimicrobial properties . The presence of the triazole ring in the compound suggests potential use as an antimicrobial agent, possibly effective against a range of bacteria and fungi. This could be particularly useful in developing new antibiotics or antifungal medications.

Anti-inflammatory and Analgesic Effects

The triazole class of compounds has also been associated with anti-inflammatory and analgesic effects . This compound could be explored for its efficacy in reducing inflammation and pain, which could have implications for treatments of conditions like arthritis or neuropathic pain.

Anticancer Potential

Triazole derivatives have shown promise as anticancer agents . The specific structure of this compound could interact with various enzymes and receptors, disrupting cancer cell proliferation and survival. Research into its anticancer applications could lead to the development of novel chemotherapy agents.

Antiviral Uses

The triazole ring system has been utilized in the synthesis of antiviral drugs . This compound could be investigated for its potential to inhibit viral replication, which might be beneficial in the treatment of diseases such as hepatitis or HIV.

Agrochemical Applications

Triazole compounds have found use in agrochemistry . The subject compound could be studied for its effectiveness in plant protection or growth regulation, contributing to the development of new pesticides or fertilizers.

Material Chemistry Innovations

The unique structure of triazole-containing compounds allows for applications in material chemistry . This compound could be used in the creation of new materials with specific properties, such as enhanced durability or conductivity.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O2/c1-10(24-12-5-3-4-11(16)8-12)13-6-7-17-15-20-14(21-22(13)15)18-9-19-23-2/h3-10H,1-2H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIWXOUMCXUJHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)

![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)

![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)